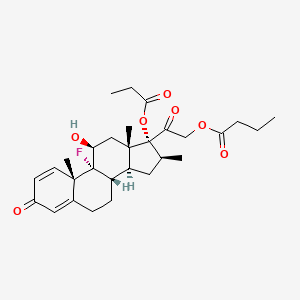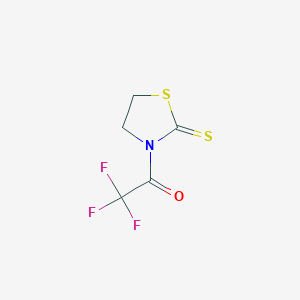
2-Thiazolidinethione, 3-(trifluoroacetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiazolidinethione, 3-(trifluoroacetyl)- is a heterocyclic compound with the molecular formula C5H4F3NOS2 It is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a trifluoroacetyl group attached to the third position of the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(trifluoroacetyl)- typically involves the reaction of thiazolidinethione with trifluoroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: Thiazolidinethione and trifluoroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The temperature is maintained at a low level to control the reaction rate.
Procedure: Thiazolidinethione is dissolved in the solvent, and trifluoroacetyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to react for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of 2-Thiazolidinethione, 3-(trifluoroacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain reaction conditions. The product is typically purified using industrial-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
2-Thiazolidinethione, 3-(trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiazolidinethione ring to a thiazolidine ring, removing the sulfur atom.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an organic solvent at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the trifluoroacetyl group. The reactions are usually conducted in the presence of a base to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinethione derivatives, depending on the nucleophile used.
科学研究应用
2-Thiazolidinethione, 3-(trifluoroacetyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-Thiazolidinethione, 3-(trifluoroacetyl)- involves its interaction with specific molecular targets. The trifluoroacetyl group enhances its ability to penetrate cell membranes and interact with intracellular proteins. The compound can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
Thiazolidinethione: Lacks the trifluoroacetyl group, making it less reactive and less lipophilic.
Thiazolidine-2-thione: Similar structure but without the trifluoroacetyl group.
Thiazolidinedione: Contains a carbonyl group instead of a thione group, leading to different chemical properties and biological activities.
Uniqueness
2-Thiazolidinethione, 3-(trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
312706-52-8 |
|---|---|
分子式 |
C5H4F3NOS2 |
分子量 |
215.2 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C5H4F3NOS2/c6-5(7,8)3(10)9-1-2-12-4(9)11/h1-2H2 |
InChI 键 |
CNDNZHJCQBEPMG-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(=S)N1C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


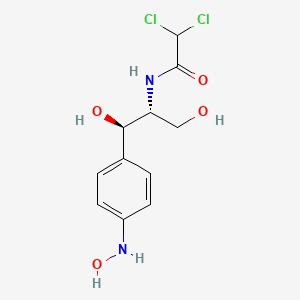

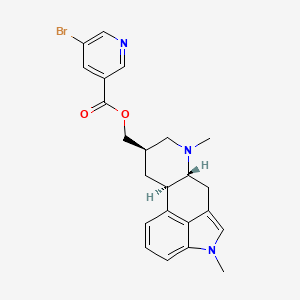
![1,4-Dichloro-2-[(chloromethyl)thio]-benzene](/img/structure/B13418502.png)

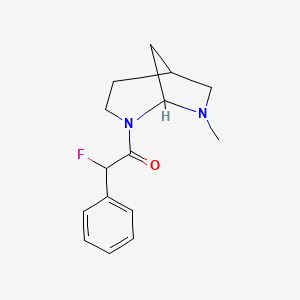
![2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile](/img/structure/B13418515.png)
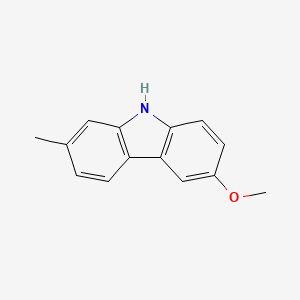

![N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium](/img/structure/B13418527.png)
![[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13418539.png)

